

Performance comparison of Tridecanedioic acid vs. dodecanedioic acid in nylons.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tridecanedioic acid	
Cat. No.:	B146212	Get Quote

Performance Showdown: Tridecanedioic Acid vs. Dodecanedioic Acid in Nylons

A Comparative Guide for Researchers and Material Scientists

The selection of diacid monomers is a critical determinant of the final properties of polyamides, commonly known as nylons. This guide provides an in-depth, objective comparison of nylons synthesized from **tridecanedioic acid** (DC13) and dodecanedioic acid (DC12). By examining key performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in material selection and development. The comparison will focus on Nylon 6,13 (from hexamethylenediamine and DC13) and Nylon 6,12 (from hexamethylenediamine and DC12) to provide a direct assessment of the impact of a single additional carbon in the diacid backbone.

Executive Summary

Nylons derived from longer-chain dicarboxylic acids generally exhibit lower moisture absorption, greater dimensional stability, and increased flexibility. The introduction of **tridecanedioic acid** (DC13) in place of dodecanedioic acid (DC12) results in Nylon 6,13, a polyamide with distinct properties compared to the more common Nylon 6,12. As the aliphatic content of the polyamide increases with the longer diacid, properties such as melting point and tensile strength tend to decrease, while flexibility and resistance to certain chemicals may be enhanced.



Quantitative Performance Comparison

The following tables summarize the key mechanical, thermal, and physical properties of unreinforced Nylon 6,13 and Nylon 6,12. Data for unreinforced Nylon 6,13 is limited in publicly available literature; therefore, some values are estimated based on established trends in long-chain polyamides where increasing the methylene unit length leads to predictable changes in properties.

Table 1: Mechanical Properties

Property	Nylon 6,13	Nylon 6,12	Test Method
Tensile Strength (MPa)	~50 - 60	55 - 65	ASTM D638
Tensile Modulus (GPa)	~1.2 - 1.6	1.4 - 1.8	ASTM D638
Elongation at Break	>200	150 - 300	ASTM D638
Flexural Strength (MPa)	~60 - 75	70 - 85	ASTM D790
Flexural Modulus (GPa)	~1.3 - 1.7	1.5 - 1.9	ASTM D790
Izod Impact Strength, Notched (J/m)	~40 - 60	50 - 70	ASTM D256

Table 2: Thermal Properties



Property	Nylon 6,13	Nylon 6,12	Test Method
Melting Temperature (°C)	~195 - 205	210 - 220	ASTM D3418
Heat Deflection Temperature @ 0.45 MPa (°C)	~140 - 150	150 - 160	ASTM D648
Heat Deflection Temperature @ 1.8 MPa (°C)	~55 - 65	60 - 70	ASTM D648
Decomposition Temperature (°C)	>350	>350	ASTM D3850

Table 3: Physical Properties

Property	Nylon 6,13	Nylon 6,12	Test Method
Density (g/cm³)	~1.05	~1.06	ASTM D792
Water Absorption, 24h (%)	~0.20	~0.25	ASTM D570
Equilibrium Water Absorption (%)	~1.2	~1.5	ASTM D570

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

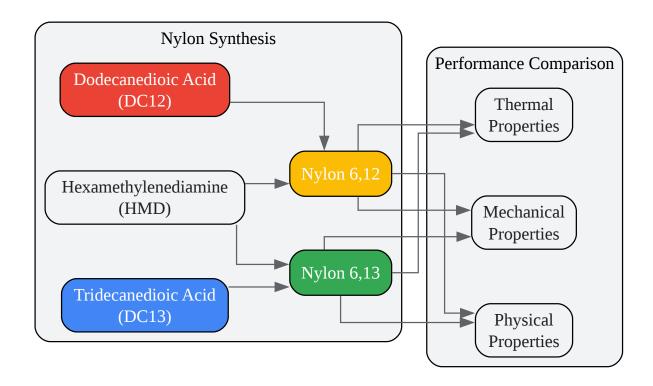
Synthesis of Nylon 6,13 and Nylon 6,12 via Melt Polycondensation

• Salt Preparation: An aqueous solution of hexamethylenediamine is neutralized with an equimolar amount of either **tridecanedioic acid** or dodecanedioic acid to form the



respective nylon salt.

- Polycondensation: The nylon salt solution is charged into a high-pressure autoclave. The temperature is gradually increased to approximately 220-280°C while the pressure is maintained at around 250 psi to initiate polymerization.
- Venting and Vacuum: Water vapor is slowly vented to drive the polycondensation reaction forward. Subsequently, the pressure is reduced to a high vacuum to remove the remaining water and increase the polymer's molecular weight.
- Extrusion and Pelletization: The molten polymer is then extruded under a nitrogen atmosphere, cooled in a water bath, and pelletized.



Click to download full resolution via product page

Synthesis and comparison workflow for Nylon 6,13 and Nylon 6,12.

Mechanical Property Testing



- Tensile Properties (ASTM D638): Dog-bone shaped specimens are injection molded and conditioned. A universal testing machine (UTM) is used to apply a tensile load at a constant crosshead speed until the specimen fractures. Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
- Flexural Properties (ASTM D790): Rectangular bar specimens are subjected to a three-point bending test in a UTM. The load is applied at the center of the specimen at a specified rate until rupture or a predefined deflection is reached. Flexural strength and flexural modulus are determined from the load-deflection data.
- Izod Impact Strength (ASTM D256): A notched specimen is clamped vertically and struck by a swinging pendulum. The energy absorbed by the specimen to fracture is measured, providing an indication of the material's toughness and notch sensitivity.

Thermal Property Testing

- Melting Temperature (ASTM D3418): Differential Scanning Calorimetry (DSC) is employed to
 determine the melting temperature. A small sample of the polymer is heated at a controlled
 rate, and the heat flow to the sample is monitored. The peak of the endothermic transition
 corresponds to the melting temperature.
- Heat Deflection Temperature (HDT) (ASTM D648): A rectangular bar is subjected to a
 constant flexural stress (either 0.45 MPa or 1.8 MPa) and the temperature is increased at a
 uniform rate. The temperature at which the bar deflects by a specified amount is recorded as
 the HDT.
- Decomposition Temperature (ASTM D3850): Thermogravimetric Analysis (TGA) is used to
 measure the weight loss of a sample as a function of temperature in a controlled
 atmosphere. The temperature at which significant weight loss begins is taken as the
 decomposition temperature.

Physical Property Testing

 Density (ASTM D792): The density of the polymer is determined by the displacement method, typically by weighing the sample in air and then in a liquid of known density (e.g., water or ethanol).

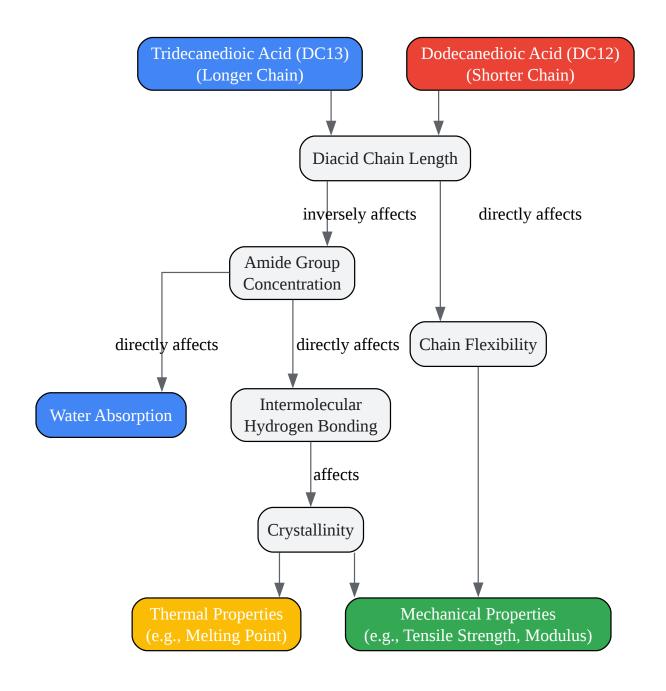


Water Absorption (ASTM D570): Pre-weighed, dried specimens are immersed in distilled
water at a controlled temperature for 24 hours. The specimens are then removed, patted dry,
and re-weighed. The percentage increase in weight is reported as the water absorption. For
equilibrium water absorption, specimens are immersed for an extended period until a
constant weight is achieved.

Logical Relationships and Signaling Pathways

The fundamental difference between **tridecanedioic acid** and dodecanedioic acid lies in the length of their methylene (-CH2-) chains. This seemingly minor structural variation has a cascading effect on the properties of the resulting polyamide.





Click to download full resolution via product page

Influence of diacid chain length on polyamide properties.

An increase in the diacid chain length from DC12 to DC13 leads to a lower concentration of amide groups per unit chain length. Since the amide groups are responsible for intermolecular hydrogen bonding, a lower concentration results in weaker overall intermolecular forces. This, in turn, generally leads to a lower melting point and reduced crystallinity. The longer, more



flexible aliphatic segment between the amide groups also contributes to a lower modulus and increased elongation at break. The reduced polarity due to the lower amide group concentration is the primary reason for the decreased water absorption in nylons derived from longer-chain diacids.

To cite this document: BenchChem. [Performance comparison of Tridecanedioic acid vs. dodecanedioic acid in nylons.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146212#performance-comparison-of-tridecanedioic-acid-vs-dodecanedioic-acid-in-nylons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com